![molecular formula C7H5BrF3NO B2678256 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline CAS No. 1096884-90-0](/img/structure/B2678256.png)
3-Bromo-2-(difluoromethoxy)-5-fluoroaniline
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Description
“3-Bromo-2-(difluoromethoxy)-5-fluoroaniline” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound like “3-Bromo-2-(difluoromethoxy)-5-fluoroaniline” can be analyzed using methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(difluoromethoxy)-5-fluoroaniline” are not available in the resources I found .Scientific Research Applications
Organic Synthesis Methodologies
Construction of Fluorinated Indoles
A novel method for constructing 3-(2,2-difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes with ethyl bromodi-fluoroacetate as a difluorocarbene source was developed. This process enables the incorporation of two different types of fluorine motifs into the products, showcasing the utility of fluorinated intermediates in synthesizing complex molecules with potential pharmaceutical relevance (Heyun Sheng et al., 2021).
Stereoselective Construction of Sulfonyl Fluorides
A new protocol for the stereoselective construction of enaminyl sulfonyl fluorides was developed, employing a bromo-triazolethane sulfonyl fluoride (BTESF) as a key intermediate. This methodology facilitates the fluorosulfonylvinylation of a broad range of amines, including pharmaceuticals, enhancing their antimicrobial activity against Gram-positive bacteria (Jing Leng et al., 2020).
Hydrofluorination of Oxindoles
The hydrofluorination reaction of 3-bromooxindole in an ionic liquid mediates the synthesis of 3-substituted 3-fluorooxindole derivatives, including racemic BMS 204352 (MaxiPost). This demonstrates the utility of mild HF reagents for introducing fluorine into complex organic molecules (S. Mizuta et al., 2017).
Pharmaceutical Intermediates
Synthesis of Fluorinated PCBs
The preparation of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in PCB measurements illustrates the role of fluorinated anilines in environmental science. This work underscores the importance of precise synthesis techniques in creating analogues for toxicological studies and analytical applications (R. Sott et al., 2008).
Materials Science
Electrophilic Reagents for Trifluoromethylthiolation
The development of shelf-stable electrophilic reagents for trifluoromethylthiolation demonstrates the significance of introducing the CF3S- group into molecules. Such modifications can enhance lipophilicity and chemical stability, pivotal in drug molecule design and materials science (X. Shao et al., 2015).
properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHSPMJLZFDLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethoxy)-5-fluoroaniline |
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